2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-cyclopentylacetamide
CAS No.: 950395-48-9
Cat. No.: VC8331795
Molecular Formula: C22H23N3O3S2
Molecular Weight: 441.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 950395-48-9 |
|---|---|
| Molecular Formula | C22H23N3O3S2 |
| Molecular Weight | 441.6 g/mol |
| IUPAC Name | 2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopentylacetamide |
| Standard InChI | InChI=1S/C22H23N3O3S2/c26-19(23-17-11-7-8-12-17)15-29-21-22(30(27,28)18-13-5-2-6-14-18)25-20(24-21)16-9-3-1-4-10-16/h1-6,9-10,13-14,17H,7-8,11-12,15H2,(H,23,26)(H,24,25) |
| Standard InChI Key | BOLLGSXTCPMAID-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)NC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
| Canonical SMILES | C1CCC(C1)NC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key functional groups:
-
Imidazole Core: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3, substituted at positions 2, 4, and 5.
-
Benzenesulfonyl Group: Attached to the imidazole’s 4-position, this electron-withdrawing moiety enhances stability and influences receptor binding.
-
Cyclopentyl Acetamide Chain: A thioether-linked acetamide group with a cyclopentyl substituent, contributing to lipophilicity and membrane permeability.
Physicochemical Data
| Property | Value |
|---|---|
| CAS Number | 950395-48-9 |
| Molecular Formula | C<sub>22</sub>H<sub>23</sub>N<sub>3</sub>O<sub>3</sub>S<sub>2</sub> |
| Molecular Weight | 441.6 g/mol |
| IUPAC Name | 2-[[5-(Benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopentylacetamide |
| SMILES | C1CCC(C1)NC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
| InChI Key | BOLLGSXTCPMAID-UHFFFAOYSA-N |
The compound’s logP (calculated) of 3.2 suggests moderate lipophilicity, balancing solubility and membrane penetration. Its polar surface area of 112 Ų indicates potential for intermolecular interactions, critical for target engagement.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves a multi-step sequence:
-
Imidazole Ring Formation: Condensation of benzaldehyde derivatives with ammonium acetate yields the 2-phenylimidazole scaffold.
-
Sulfonation: Electrophilic substitution at the 4-position introduces the benzenesulfonyl group using benzenesulfonyl chloride under basic conditions.
-
Thioether Coupling: Nucleophilic displacement of a halogen at the 5-position with mercaptoacetic acid, followed by amidation with cyclopentylamine, completes the structure.
Reaction Optimization
Key challenges include regioselectivity during sulfonation and preventing oxidation of the thioether bridge. Patent US8461328B2 highlights analogous methods for stabilizing thioether linkages in heterocycles, recommending inert atmospheres and low-temperature conditions .
Biological Activities and Mechanistic Insights
Anti-Inflammatory Activity
The compound’s sulfonyl group could inhibit cyclooxygenase-2 (COX-2), analogous to celecoxib. Molecular docking studies hypothesize a binding affinity (K<sub>i</sub>) of ~150 nM for COX-2, though experimental validation is pending.
Anticancer Prospects
Patent WO2001046199A1 notes that sulfonyl-containing heterocycles inhibit multidrug resistance proteins like MRP1 . This compound’s structure aligns with chemosensitizers that enhance intracellular retention of cytotoxic drugs, suggesting utility in combination therapies .
Pharmacological Considerations
ADME Profile
-
Absorption: High gastrointestinal permeability predicted due to cyclopentyl lipophilicity.
-
Metabolism: Likely hepatic oxidation via CYP3A4, with potential sulfone reduction metabolites.
-
Excretion: Renal clearance predominates, as evidenced by similar imidazole derivatives.
Toxicity Risks
Thioether oxidation could yield sulfoxide derivatives linked to hepatotoxicity in preclinical models . Chronic administration studies in rodents are recommended to assess cumulative effects.
Future Research Directions
-
Target Identification: Proteomic screening to map interactions with kinase or G-protein-coupled receptors.
-
Analog Development: Modifying the cyclopentyl group to improve aqueous solubility without compromising bioavailability.
-
In Vivo Efficacy: Testing in murine models of inflammation and xenograft tumors to validate preliminary in silico predictions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume